molecular formula C24H15ClF2N2O3 B2922181 N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866344-24-3

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2922181
CAS No.: 866344-24-3
M. Wt: 452.84
InChI Key: MXYXITFTIDDXOH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS 866344-24-3) is a synthetic quinolinone-based compound with a molecular formula of C₂₄H₁₅ClF₂N₂O₃ and a molecular weight of 452.84 g/mol . This chemical features a complex structure that integrates multiple pharmacologically active motifs, including a 4-oxo-1,4-dihydroquinoline core, which is a scaffold of high interest in medicinal chemistry due to its association with a range of biological activities. Research into structurally similar quinazolinone and quinolinone derivatives has highlighted their potential in various therapeutic areas, particularly as antimicrobial and anticancer agents . Some analogues function as enzyme inhibitors, targeting key pathways in cell proliferation, such as cyclin-dependent kinases (CDKs) . The presence of halogen substituents (chloro and fluoro) and the benzoyl group in its architecture is a common strategy in drug design to optimize a compound's binding affinity and metabolic stability. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClF2N2O3/c25-15-3-8-18(9-4-15)28-22(30)13-29-12-20(23(31)14-1-5-16(26)6-2-14)24(32)19-11-17(27)7-10-21(19)29/h1-12H,13H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYXITFTIDDXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluoro and Benzoyl Groups: The introduction of the fluoro and benzoyl groups can be achieved through electrophilic aromatic substitution reactions. For example, 4-fluorobenzoyl chloride can be used to introduce the benzoyl group.

    Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used to study the mechanisms of action of quinolone derivatives and their interactions with biological targets.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and DNA. The compound’s quinoline core allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the presence of the chloro and fluoro groups enhances its binding affinity to certain enzymes, inhibiting their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table compares the target compound with structurally related molecules identified in the literature:

Compound Name (Reference) Core Structure R1 (3-position) R2 (Acetamide Substituent) Key Functional Groups
Target Compound Quinolin-4-one 4-Fluorobenzoyl 4-Chlorophenyl Fluorine (×2), Chlorine, Benzoyl, Amide
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide Quinolin-4-one 4-Ethoxybenzoyl 3,4-Dimethoxyphenyl Methoxy, Ethoxy, Amide
2-[6-Fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide Quinolin-4-one 4-Methylbenzenesulfonyl 4-Fluorophenyl Sulfonyl, Fluorine (×2), Amide
N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide Acetamide Hydroxyimino 4-Chlorophenyl Hydroxyimino, Chlorine, Amide
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol-3-one 3,4-Dichlorophenyl Pyrazolyl Chlorine (×2), Amide, Pyrazolone

Physicochemical and Structural Implications

Halogenation Effects: The dual fluorine atoms in the target compound enhance electrophilicity and metabolic stability compared to methoxy or ethoxy groups in .

Substituent Impact on Solubility :

  • The sulfonyl group in introduces higher polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the benzoyl group in the target compound .
  • Methoxy/ethoxy groups () further enhance solubility but reduce steric bulk compared to halogenated analogs .

Conformational Flexibility: The quinolin-4-one core in the target compound provides rigidity, whereas the pyrazol-3-one core in allows greater rotational freedom, as evidenced by variable dihedral angles (54.8–77.5°) between aromatic rings .

Research Findings and Functional Insights

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding : The target compound’s amide group likely forms intermolecular N–H···O bonds, similar to the R22(10) dimer motifs observed in .
  • Crystal Packing : Halogenated phenyl groups (e.g., 4-chlorophenyl) contribute to van der Waals interactions and π-stacking, as seen in .

Biological Activity

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydroquinoline core, which is known for various biological activities. Its molecular formula is C19H15ClF2N2OC_{19}H_{15}ClF_2N_2O, with a molecular weight of approximately 364.79 g/mol.

Research suggests that this compound may exert its biological effects through multiple pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets the RET kinase pathway, which is crucial in certain types of cancers.
  • Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Some derivatives of similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeAssay MethodIC50 Value (µM)Reference
AChE InhibitionSpectrophotometric Assay10.4
BChE InhibitionSpectrophotometric Assay7.7
RET Kinase InhibitionELISA-based Kinase AssayModerate to High
Antioxidant ActivityDPPH Radical ScavengingNot SpecifiedPreliminary

Case Study 1: RET Kinase Inhibition

In a study focused on the inhibition of RET kinase, several derivatives of this compound were synthesized and tested. Compound I-8 exhibited significant inhibitory activity against RET kinase both at the molecular and cellular levels, leading to reduced cell proliferation in RET-driven cancer models .

Case Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective potential of compounds structurally similar to this compound. Results indicated that certain derivatives could effectively inhibit AChE activity, suggesting their utility in treating Alzheimer's disease .

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound features a quinolin-4-one core substituted with a 4-fluorobenzoyl group at position 3, a fluoro group at position 6, and an N-(4-chlorophenyl)acetamide side chain. The electron-withdrawing fluorine and chlorine atoms enhance electrophilic reactivity, while the conjugated quinoline system allows for π-π stacking interactions. The acetamide moiety facilitates hydrogen bonding, critical for molecular recognition in biological assays. Structural characterization via 1^1H NMR (e.g., DMSO-d6d_6 solvent, δ 7.8–8.2 ppm for aromatic protons) and X-ray crystallography confirms these features .

Q. What synthetic routes are reported for this compound, and what are their yields?

A common method involves coupling 6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinoline-1-carboxylic acid with N-(4-chlorophenyl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent in dichloromethane. Triethylamine is used to neutralize HCl, and the reaction is typically stirred at 273 K for 3 hours. Purification via column chromatography yields the product (43–60% yield). Key steps include:

StepReagent/ConditionPurpose
ActivationEDC·HCl, TriethylamineCarboxylic acid activation
CouplingDichloromethane, 273 KAmide bond formation
WorkupHCl extraction, NaHCO3_3 washPurification
Crystallization from methylene chloride produces pure crystals .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Crystallization optimization involves screening solvents (e.g., dichloromethane/hexane mixtures) and controlling evaporation rates. Slow evaporation at 277 K promotes large, high-quality crystals. For compounds with conformational flexibility (e.g., three molecules in the asymmetric unit with dihedral angles varying by 20°), additive screening (e.g., DMSO) can stabilize specific conformers. SHELXL refinement (using Olex2 or similar software) is critical for resolving disorder, with hydrogen atoms placed in calculated positions and thermal parameters refined isotropically .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography)?

Discrepancies between NMR (solution-state) and crystallography (solid-state) data often arise from dynamic effects (e.g., rotameric equilibria). For example:

  • NMR : Broadened peaks may indicate slow rotation around the amide bond.
  • X-ray : Fixed conformations in the crystal lattice (e.g., intramolecular C–H···O interactions) reveal static structures.
    Resolution Strategy :

Perform variable-temperature NMR to assess rotational barriers.

Use DFT calculations (e.g., Gaussian) to compare energy minima with crystallographic conformers.

Validate via 2D NOESY to detect through-space correlations in solution .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

SAR studies require systematic substitution of functional groups:

  • Fluorine/Chlorine Replacement : Synthesize analogs with Br, CF3_3, or H at the 4-chlorophenyl and 6-fluoro positions.
  • Quinoline Core Modifications : Introduce methyl or methoxy groups to alter electron density.
  • Assay Design : Test analogs in enzyme inhibition assays (e.g., kinase targets) using fluorescence polarization or SPR.
    Data analysis should include:
  • Free-Wilson Analysis : Quantify contributions of substituents to activity.
  • CoMFA/CoMSIA : 3D-QSAR modeling to predict bioactive conformations.
    Recent work on related acetamides shows that bulkier substituents reduce solubility but improve target binding .

Q. How can synthetic routes be modified to improve scalability while maintaining purity?

To enhance scalability:

  • Flow Chemistry : Implement continuous flow reactors for amide coupling (residence time: 10–30 min, 298 K) to reduce side products.
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or EtOAc.
  • Catalytic Methods : Use immobilized lipases (e.g., CAL-B) for enantioselective synthesis, reducing reliance on EDC·HCl.
    Process Analytics :
  • PAT Tools : In-line FTIR monitors reaction progression.
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

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